molecular formula C13H15ClO3 B5783583 3-chloro-4-(cyclopentyloxy)-5-methoxybenzaldehyde

3-chloro-4-(cyclopentyloxy)-5-methoxybenzaldehyde

Cat. No.: B5783583
M. Wt: 254.71 g/mol
InChI Key: FPGPWGUTSQBIRS-UHFFFAOYSA-N
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Description

3-chloro-4-(cyclopentyloxy)-5-methoxybenzaldehyde is an organic compound with a complex structure, featuring a benzaldehyde core substituted with chlorine, cyclopentyloxy, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-(cyclopentyloxy)-5-methoxybenzaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the benzaldehyde core: This can be achieved through the formylation of a suitable aromatic compound.

    Introduction of the methoxy group: This step often involves methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Introduction of the cyclopentyloxy group: This can be done through etherification reactions, where cyclopentanol is reacted with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-(cyclopentyloxy)-5-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: 3-chloro-4-(cyclopentyloxy)-5-methoxybenzoic acid.

    Reduction: 3-chloro-4-(cyclopentyloxy)-5-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-chloro-4-(cyclopentyloxy)-5-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition or as a probe for studying biological pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-4-(cyclopentyloxy)-5-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially leading to inhibition or modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-4-methoxybenzaldehyde: Lacks the cyclopentyloxy group, making it less bulky and potentially less reactive.

    4-(cyclopentyloxy)-3-methoxybenzaldehyde: Similar structure but with different positioning of the chlorine atom, which can affect its reactivity and applications.

    3-chloro-4-(cyclopentyloxy)benzaldehyde: Lacks the methoxy group, which can influence its solubility and reactivity.

Uniqueness

3-chloro-4-(cyclopentyloxy)-5-methoxybenzaldehyde is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. The presence of both electron-donating (methoxy) and electron-withdrawing (chloro) groups, along with the bulky cyclopentyloxy group, makes it a versatile compound for various applications.

Properties

IUPAC Name

3-chloro-4-cyclopentyloxy-5-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO3/c1-16-12-7-9(8-15)6-11(14)13(12)17-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPGPWGUTSQBIRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Cl)OC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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